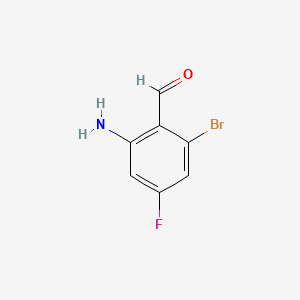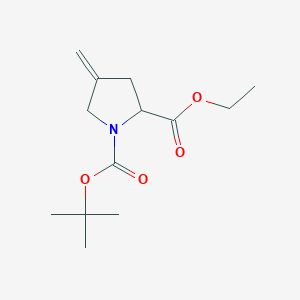![molecular formula C25H24N2O5 B14096760 2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol](/img/structure/B14096760.png)
2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, phenol group, and ether linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Preparation of 2-ethoxyphenol: This can be achieved through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 2-ethoxyphenoxy acetic acid: This involves the reaction of 2-ethoxyphenol with chloroacetic acid in the presence of a base.
Cyclization to form pyrazole: The intermediate is then reacted with hydrazine hydrate to form the pyrazole ring.
Etherification: The final step involves the reaction of the pyrazole intermediate with 3-methoxybenzyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The ether linkages can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted phenol and pyrazole derivatives.
科学研究应用
2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]-5-[(3-ethoxybenzyl)oxy]phenol
- 2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-[(3-hydroxybenzyl)oxy]phenol
Uniqueness
2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-[(3-methoxybenzyl)oxy]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
属性
分子式 |
C25H24N2O5 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC 名称 |
2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-[(3-methoxyphenyl)methoxy]phenol |
InChI |
InChI=1S/C25H24N2O5/c1-3-30-22-9-4-5-10-23(22)32-24-15-26-27-25(24)20-12-11-19(14-21(20)28)31-16-17-7-6-8-18(13-17)29-2/h4-15,28H,3,16H2,1-2H3,(H,26,27) |
InChI 键 |
XUQDIBKDLQBZSJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC(=CC=C4)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


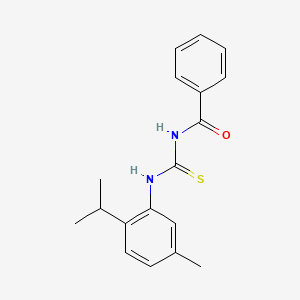
![ethyl (4-{3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperazin-1-yl)acetate](/img/structure/B14096693.png)
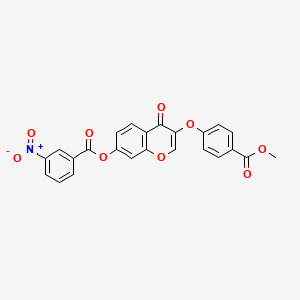
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096704.png)
![N-cyclopropyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14096708.png)
![7-[(2E)-but-2-en-1-yl]-3,9-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14096714.png)
![1-(3-Fluorophenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096719.png)
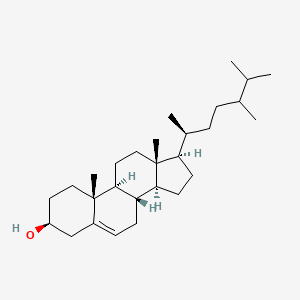

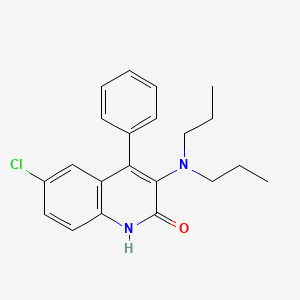

![3-[(4-fluorophenyl)methyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14096774.png)
